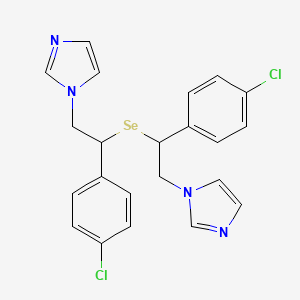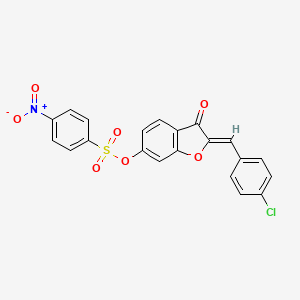
AChE-IN-37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-37, also known as compound A2, is an acetylcholinesterase inhibitor with an inhibitory concentration (IC50) of 0.23 µM . This compound is known for its ability to alter reactive oxygen species levels and modulate the expression of nuclear factor erythroid 2-related factor 2 . Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, as they prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
準備方法
The synthetic routes and reaction conditions for AChE-IN-37 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for human consumption . The preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300), Tween 80, and distilled water to create a clear solution . Industrial production methods are not specified, indicating that the compound is primarily used in laboratory settings.
化学反応の分析
AChE-IN-37 undergoes various chemical reactions, including inhibition of acetylcholinesterase activity. The compound interacts with the enzyme’s active site, preventing the hydrolysis of acetylcholine . Common reagents used in these reactions include DMSO, PEG300, and Tween 80 . The major product formed from these reactions is the inhibited acetylcholinesterase enzyme, which results in increased levels of acetylcholine in the synapses .
科学的研究の応用
AChE-IN-37 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of acetylcholinesterase and its effects on reactive oxygen species levels . In biology, the compound is used to investigate the modulation of nuclear factor erythroid 2-related factor 2 expression . In medicine, this compound is studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease . The compound’s ability to inhibit acetylcholinesterase makes it a valuable tool in understanding the cholinergic system and developing new treatments for related disorders .
作用機序
The mechanism of action of AChE-IN-37 involves the inhibition of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . By binding to the enzyme’s active site, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synapses . This results in enhanced cholinergic transmission, which is beneficial in treating neurodegenerative diseases . The molecular targets of this compound include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
類似化合物との比較
AChE-IN-37 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine . These compounds also inhibit acetylcholinesterase but differ in their chemical structures and inhibitory concentrations. Donepezil, for example, has a different binding affinity and mechanism of action compared to this compound . Rivastigmine and Galantamine also have unique properties that distinguish them from this compound . The uniqueness of this compound lies in its specific inhibitory concentration and its ability to modulate reactive oxygen species levels and nuclear factor erythroid 2-related factor 2 expression .
特性
分子式 |
C21H12ClNO7S |
|---|---|
分子量 |
457.8 g/mol |
IUPAC名 |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C21H12ClNO7S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)29-20)30-31(27,28)17-8-5-15(6-9-17)23(25)26/h1-12H/b20-11- |
InChIキー |
ADTADMRCNRGNDS-JAIQZWGSSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



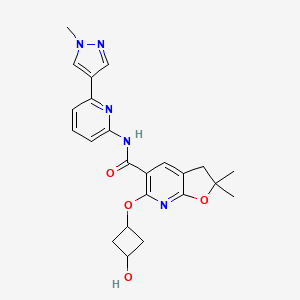
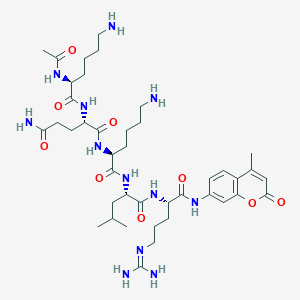

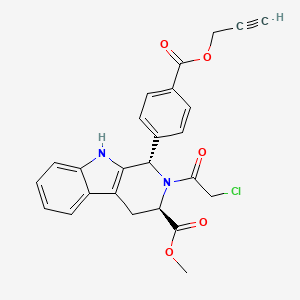


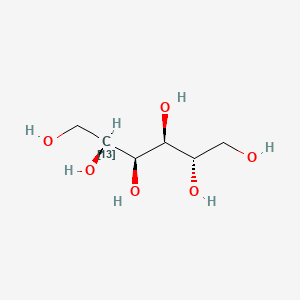
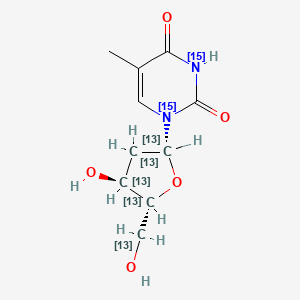
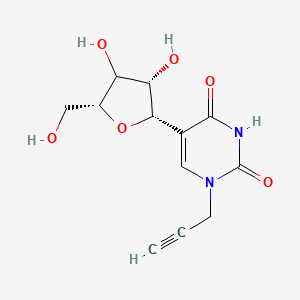
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
